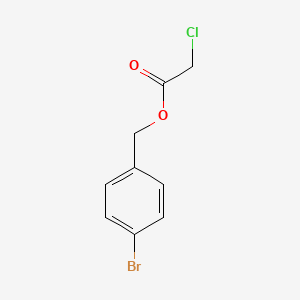
(4-Bromophenyl)methyl chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)methyl chloroacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyl group and a chloroacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methyl chloroacetate typically involves the esterification of (4-bromophenyl)methanol with chloroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)methyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Reduction: The bromine atom on the phenyl ring can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: The methyl group attached to the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using Pd/C in ethanol or methanol under atmospheric pressure.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted (4-bromophenyl)methyl derivatives.
Reduction: Formation of (4-phenyl)methyl chloroacetate.
Oxidation: Formation of (4-bromophenyl)acetic acid.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)methyl chloroacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of biochemical pathways and mechanisms of action of certain enzymes.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)methyl chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetate moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a chloroacetate moiety.
(4-Bromophenyl)methanol: Similar structure but with a hydroxyl group instead of a chloroacetate moiety.
(4-Bromophenyl)ethyl acetate: Similar structure but with an ethyl acetate group instead of a methyl chloroacetate moiety.
Uniqueness
(4-Bromophenyl)methyl chloroacetate is unique due to the presence of both a bromine atom and a chloroacetate moiety, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
918828-01-0 |
|---|---|
Fórmula molecular |
C9H8BrClO2 |
Peso molecular |
263.51 g/mol |
Nombre IUPAC |
(4-bromophenyl)methyl 2-chloroacetate |
InChI |
InChI=1S/C9H8BrClO2/c10-8-3-1-7(2-4-8)6-13-9(12)5-11/h1-4H,5-6H2 |
Clave InChI |
UQAWKVBSMPHKKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=O)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















